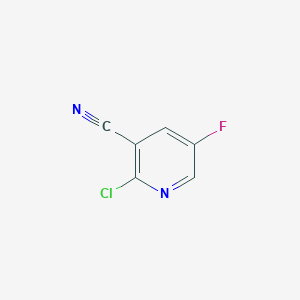

2-Chloro-5-fluoronicotinonitrile

Descripción

Significance of Halogenated Pyridines in Organic Synthesis

Halogenated pyridines are fundamental building blocks in organic synthesis, prized for their role as precursors to a vast array of more complex molecules. researchgate.netnih.govresearchgate.net They are particularly vital in the creation of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netnih.govresearchgate.net The carbon-halogen bond within these structures provides a reactive site for various chemical transformations, most notably nucleophilic substitution and cross-coupling reactions. nih.govnbinno.com This reactivity allows for the controlled and precise introduction of new functional groups, enabling the construction of diverse molecular architectures. nih.gov However, the synthesis of halopyridines can be challenging; the electron-deficient nature of the pyridine (B92270) ring makes it less susceptible to standard electrophilic aromatic substitution reactions, often requiring harsh conditions to achieve halogenation. nih.gov The development of selective halogenation methods for pyridines is an ongoing area of research aimed at improving access to these essential synthetic intermediates. nih.govresearchgate.net

Role of Nitrile Functionality in Chemical Transformations

The nitrile, or cyano, group (–C≡N) is an exceptionally versatile functional group in organic chemistry. ebsco.comnumberanalytics.com Its discovery dates back to the late 18th century, and it has since become integral to the synthesis of numerous compounds, including polymers, agrochemicals, and pharmaceuticals. numberanalytics.com The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and thus susceptible to attack by nucleophiles. openstax.orglibretexts.orglibretexts.org

This inherent reactivity allows nitriles to participate in a wide range of chemical transformations. numberanalytics.com Key reactions include:

Hydrolysis: In the presence of acid or base, nitriles can be hydrolyzed first to amides and subsequently to carboxylic acids. ebsco.comopenstax.orglibretexts.org

Reduction: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.orglibretexts.org Reaction with reagents like diisobutylaluminium hydride (DIBALH) can yield aldehydes after hydrolysis. libretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form ketones after a hydrolysis workup. openstax.orglibretexts.org

This array of transformations makes the nitrile group a valuable synthon for a variety of other functional groups. ebsco.com

Overview of Fluorine's Impact on Molecular Design in Drug Discovery

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. tandfonline.comeurekaselect.comacs.org More than 20% of all pharmaceutical drugs contain fluorine. news-medical.net The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å) and high electronegativity—can profoundly influence a molecule's physicochemical and pharmacokinetic properties. tandfonline.com

Key benefits of strategic fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. tandfonline.comnih.gov This can block common metabolic pathways, prolonging the drug's active lifetime in the body. eurekaselect.comnih.gov

Improved Bioavailability: Fluorine can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes and increase absorption. tandfonline.comnih.gov

Modulation of Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby basic functional groups, such as amines. tandfonline.comnih.gov This can lead to reduced positive charge at physiological pH, potentially improving membrane permeability. nih.gov

Increased Binding Affinity: In some cases, fluorine substitution can lead to stronger binding interactions with target proteins, enhancing the drug's potency. tandfonline.com

The strategic placement of fluorine allows chemists to fine-tune molecular properties, tackling issues like poor stability, absorption, or potency. acs.org

Contextualizing 2-Chloro-5-fluoronicotinonitrile within Heterocyclic Chemistry

This compound belongs to the class of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry, agrochemicals, and material science. nih.gov Specifically, it is a substituted nicotinonitrile, which is a pyridine ring bearing a nitrile group. Its structure incorporates three key functional elements: a pyridine core, a reactive chlorine atom, a modulating fluorine atom, and a versatile nitrile group.

This combination makes this compound a valuable intermediate in synthetic chemistry. evitachem.comcymitquimica.com The chlorine at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various other groups. evitachem.com The fluorine atom and the nitrile group influence the electronic properties and reactivity of the pyridine ring. Related compounds, such as 2,6-dichloro-5-fluoronicotinonitrile, serve as crucial starting materials for the synthesis of broad-spectrum antibiotics, highlighting the utility of this structural motif in developing bioactive molecules. google.comgoogle.comossila.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBZTZVHVGYOPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630642 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791644-48-9 | |

| Record name | 2-Chloro-5-fluoropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Properties of 2 Chloro 5 Fluoronicotinonitrile

The physical and chemical properties of this compound are summarized below.

Table 1: Physical and Chemical

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 791644-48-9 | chemicalbook.comnih.govchemdad.com |

| Molecular Formula | C₆H₂ClFN₂ | chemicalbook.comnih.gov |

| Molecular Weight | 156.54 g/mol | chemicalbook.comnih.gov |

| Appearance | White solid | chemicalbook.com |

| Boiling Point | 235 °C | chemdad.com |

| Density | 1.43 g/cm³ | chemdad.com |

| Flash Point | 96 °C | chemdad.com |

| IUPAC Name | 2-chloro-5-fluoropyridine-3-carbonitrile| nih.gov |

Synthesis

A documented laboratory-scale synthesis of 2-Chloro-5-fluoronicotinonitrile starts from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com The process involves a two-step sequence:

The starting aldehyde is first reacted with hydroxylamine (B1172632) hydrochloride in a mixture of ethanol (B145695) and water at room temperature. This reaction forms the corresponding aldoxime intermediate, which precipitates as a white solid. chemicalbook.com

The isolated aldoxime is then suspended in dichloromethane (B109758) under a nitrogen atmosphere. The addition of 1,1'-carbonyldiimidazole (B1668759) (CDI) facilitates the dehydration of the oxime to the nitrile. The reaction mixture is heated to reflux, and after workup and purification by silica (B1680970) gel chromatography, this compound is obtained as a white solid with a reported yield of 89.5%. chemicalbook.com

Chemical Reactivity and Applications

2-Chloro-5-fluoronicotinonitrile is a versatile building block for creating more complex molecules, primarily due to the distinct reactivity of its functional groups. evitachem.comcymitquimica.com

Nucleophilic Substitution: The chlorine atom at the C2 position of the pyridine (B92270) ring is activated towards nucleophilic displacement. This allows for the introduction of a wide range of nucleophiles, leading to new derivatives functionalized at this position. evitachem.com

Nitrile Group Transformations: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. evitachem.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. evitachem.com

Cross-Coupling Reactions: The chloro-substituted pyridine structure is suitable for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds. evitachem.com

These reactive handles make the compound a valuable precursor in the synthesis of potential pharmaceuticals and agrochemicals. cymitquimica.com

Spectroscopic Data

Retrosynthetic Analysis and Key Precursors

A review of the synthetic pathways to this compound reveals several key precursor molecules that can be effectively converted to the target compound. These precursors provide a strategic foundation for the synthesis, with each route offering unique advantages and considerations.

Synthesis from 2-Chloro-5-fluoropyridine-3-carbaldehyde

A prominent method for preparing this compound involves a two-step sequence starting from 2-Chloro-5-fluoropyridine-3-carbaldehyde. chemicalbook.com This process first converts the aldehyde to an oxime intermediate, which is then dehydrated to yield the desired nitrile.

The initial step involves the reaction of 2-Chloro-5-fluoropyridine-3-carbaldehyde with hydroxylamine (B1172632) hydrochloride. chemicalbook.com This reaction is typically carried out in a mixed solvent system of ethanol (B145695) and water at room temperature. The resulting intermediate is subsequently subjected to dehydration to afford this compound. chemicalbook.com

Conversion from 2,6-Dichloro-5-fluoronicotinonitrile

Another established route to this compound is through the selective dehalogenation of 2,6-Dichloro-5-fluoronicotinonitrile. google.com This method involves the removal of the chlorine atom at the 6-position of the pyridine (B92270) ring. The reaction can be achieved using a reducing agent in a suitable solvent system, such as acetic acid and water, followed by purification to isolate the final product. google.com

Preparation via 2-Chloro-5-fluoronicotinamide Intermediates

The synthesis can also proceed through a 2-Chloro-5-fluoronicotinamide intermediate. This amide can be dehydrated to form the corresponding nitrile. While direct dehydration of 2-Chloro-5-fluoronicotinamide is a potential step, related syntheses often start from precursors like 2,6-Dichloro-5-fluoronicotinamide. For instance, 2,6-Dichloro-5-fluoronicotinamide can be produced from 2,6-Dichloro-5-fluoro-pyridine-3-carbonitrile by treatment with sulfuric acid. chemicalbook.com

Reaction Conditions and Optimization Protocols

The efficiency and success of synthesizing this compound are highly dependent on the specific reaction conditions and the optimization of these parameters.

Dehydration Reactions (e.g., with hydroxylamine hydrochloride and carbonyl diimidazole)

A key transformation in one of the primary synthetic routes is the dehydration of an oxime intermediate. This intermediate is formed from the reaction of 2-Chloro-5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride. chemicalbook.com The subsequent dehydration step can be effectively carried out using a dehydrating agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI). chemicalbook.com

In a typical procedure, the aldehyde is first treated with hydroxylamine hydrochloride in an ethanol/water mixture. chemicalbook.com After formation of the oxime, the reaction mixture is treated with CDI in a solvent like dichloromethane (B109758). The reaction is often heated to reflux to ensure complete conversion to the nitrile. chemicalbook.com This two-step, one-pot procedure has been reported to provide a high yield of this compound, with one instance citing a yield of 89.5%. chemicalbook.com

Table of Synthetic Parameters:

| Starting Material | Reagents | Solvent(s) | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-5-fluoropyridine-3-carbaldehyde | 1. Hydroxylamine hydrochloride 2. 1,1'-Carbonyldiimidazole | 1. Ethanol/Water 2. Dichloromethane | 1. 20°C 2. Reflux | 89.5% | chemicalbook.com |

Selective Halogenation and Dehalogenation Strategies

The specific arrangement of chloro and fluoro substituents on the pyridine ring of this compound necessitates highly selective halogenation and dehalogenation methods.

One prominent strategy involves the selective dehalogenation of a di-halogenated precursor. For instance, this compound can be prepared from 2,6-dichloro-5-fluoronicotinonitrile. google.com This process requires the selective removal of the chlorine atom at the 6-position while retaining the one at the 2-position. This is typically achieved through catalytic hydrogenolysis. google.com The reaction can be carried out using a metal reduction catalyst, such as palladium on calcium carbonate (often poisoned with lead, known as Lindlar's catalyst), in the presence of hydrogen. google.com

Another approach to controlling halogen placement is through directed ortho-metalation (DoM). This technique uses a directing group on the pyridine ring to guide deprotonation to an adjacent position using a strong base, like lithium diisopropylamide (LDA), at very low temperatures (e.g., -78°C). evitachem.com Following deprotonation, a chlorinating agent such as N-chlorosuccinimide (NCS) can be introduced to install the chlorine atom at the desired location. evitachem.com

Halex (halogen exchange) reactions also play a role, particularly for introducing the fluorine atom. This involves the nucleophilic displacement of a chlorine atom by a fluoride (B91410) ion, often facilitated by crown ethers in polar aprotic solvents to enhance the nucleophilicity of the fluoride. evitachem.com The electronic properties of the substrate are critical; electron-withdrawing groups like the nitrile at the C3 position increase the reactivity of the C2 and C6 positions towards halogenation. evitachem.com

Conversely, selective halogenation of pyridine C-H precursors can be challenging due to the electron-deficient nature of the pyridine ring. nih.gov Advanced methods have been developed using specially designed phosphine (B1218219) reagents. In this two-step strategy, a phosphine is installed on the pyridine ring, forming a phosphonium (B103445) salt, which is then displaced by a halide nucleophile, allowing for controlled halogenation. nih.govresearchgate.net

A summary of selective dehalogenation conditions is presented below.

| Starting Material | Reagent(s) | Catalyst | Product | Yield | Reference |

| 2,6-dichloro-5-fluoronicotinonitrile | Zinc powder | Acetic acid, Water | This compound | 42% (after purification) | google.com |

Influence of Catalysts (e.g., Basic Catalysts like Triethylamine (B128534), Urea)

Catalysts are crucial for directing the reaction pathway, improving reaction rates, and enhancing yields in the synthesis of halogenated nicotinonitriles. Both acid and base catalysts are employed depending on the specific synthetic step.

Basic catalysts like triethylamine (TEA) are particularly important in chlorination reactions. For example, in the synthesis of 2,6-dichloro-5-fluoronicotinonitrile from 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt, the reaction with phosphorus oxychloride alone shows no significant conversion. google.comgoogle.com However, the cautious addition of triethylamine as a catalyst initiates the reaction, leading to the formation of the desired product. google.com Triethylamine, a weak base, facilitates key steps in various organic reactions, often by neutralizing acidic byproducts or by acting as a proton shuttle. jmaterenvironsci.comresearchgate.netresearchgate.net While stronger bases exist, the steric hindrance of triethylamine can sometimes influence its effectiveness compared to less hindered bases like pyridine. jocpr.com

In addition to tertiary amines, urea (B33335) and its derivatives are fundamental scaffolds in medicinal chemistry and can influence reaction outcomes. mdpi.comnih.gov While not directly cited as a catalyst in the primary synthesis of this compound, the principles of using urea-type structures are relevant. For instance, the synthesis of pyridine-urea hybrids often employs basic catalysts like diisopropylethylamine (DIPEA) to facilitate the reaction between an amine and an isocyanate. mdpi.com

Acid catalysts, such as concentrated sulfuric acid or p-toluenesulfonic acid, are preferred for esterification steps that may be part of a broader synthetic scheme involving nicotinonitrile derivatives. google.com

The table below highlights the role of a basic catalyst in a related synthesis.

| Reaction | Reagents | Catalyst | Temperature | Outcome | Reference |

| Chlorination | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt, Phosphorus oxychloride | Triethylamine | Reflux (106°C) | Successful conversion to 2,6-dichloro-5-fluoronicotinonitrile | google.com |

| Chlorination | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt, Phosphorus oxychloride | None | Reflux (106°C) | No observable reaction | google.comgoogle.com |

Solvent Effects and Temperature Control in Synthesis

The choice of solvent and precise temperature control are critical parameters that significantly impact reaction kinetics, solubility of reagents, and ultimately, the yield and purity of this compound.

Different stages of the synthesis often require distinct solvent systems. In a multi-step synthesis starting from 2-chloro-5-fluoronicotinaldehyde, a mixture of ethanol and water is used for the initial formation of an intermediate with hydroxylamine hydrochloride at room temperature (20°C). chemicalbook.com The subsequent dehydration step to form the nitrile is carried out in dichloromethane under reflux conditions. chemicalbook.com This choice of solvents reflects the different polarity and temperature requirements for each transformation.

In the selective dehalogenation of 2,6-dichloro-5-fluoronicotinonitrile, a mixture of acetic acid and water is used as the solvent system, with the reaction temperature raised to 35°C and maintained for several hours. google.com For chlorination reactions using reagents like phosphorus oxychloride and phosphorus pentachloride, phosphorus oxychloride itself can serve as the solvent. google.com The reaction temperature in such cases is often elevated to reflux, around 114°C, to drive the reaction to completion. google.com Post-reaction workup frequently involves extraction with solvents like methylene (B1212753) chloride or ethyl acetate. google.comgoogle.com

Temperature control is paramount. For instance, directed ortho-metalation reactions must be conducted at cryogenic temperatures (-78°C) to ensure kinetic control and prevent side reactions. evitachem.com In contrast, chlorination and dehalogenation reactions are often heated to specific temperatures (e.g., 35°C, 60°C, or reflux) to overcome activation energy barriers. google.comgoogle.comgoogle.com

The following table summarizes various solvent and temperature conditions used in the synthesis of this compound and its precursors.

| Reaction Stage | Solvent(s) | Temperature | Starting Material | Reference |

| Oxime Formation | Ethanol, Water | 20°C | 2-chloro-5-fluoropyridine-3-carbaldehyde | chemicalbook.com |

| Nitrile Formation | Dichloromethane | Reflux | 2-chloro-5-fluoropyridine-3-carbaldehyde oxime | chemicalbook.com |

| Dehalogenation | Acetic acid, Water | 35°C | 2,6-dichloro-5-fluoronicotinonitrile | google.com |

| Chlorination | Phosphorus oxychloride | Reflux (114°C) | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | google.com |

Yield Enhancement and Purity Assessment in Synthetic Protocols

Maximizing yield and ensuring high purity are the ultimate goals of any synthetic protocol, particularly for intermediates used in pharmaceutical manufacturing. Strategies for synthesizing this compound and its precursors often involve comparing and optimizing methods to achieve these objectives.

Yield enhancement can be achieved by the careful selection of reagents and catalysts. A notable example is the synthesis of 2,6-dichloro-5-fluoronicotinonitrile. When 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt is reacted with phosphorus pentachloride in phosphorus oxychloride without a catalyst, the yield is only 67% with a purity of 72.6%. google.com However, by modifying the chlorination method to use phosphorus trichloride (B1173362) and chlorine gas with a basic catalyst, the yield dramatically increases to 85% with a purity of 94.7%. google.comgoogle.com Another documented synthesis of this compound from 2-chloro-5-fluoronicotinaldehyde reports a high yield of 89.5% after purification. chemicalbook.com

Purity assessment is an integral part of the synthetic process. High-Performance Liquid Chromatography (HPLC) is a standard technique used to monitor the progress of a reaction and determine the purity of the final product. google.comgoogle.com For instance, the completion of the dehalogenation of 2,6-dichloro-5-fluoronicotinonitrile is confirmed when HPLC analysis shows that the starting material has been reduced to a minimal level (e.g., at most 3%). google.com

Following the reaction, purification is essential to remove unreacted starting materials, byproducts, and catalysts. Silica (B1680970) gel column chromatography is a common and effective method for purifying the final compound. google.comchemicalbook.com The crude product is loaded onto a silica gel column and eluted with a specific solvent system, such as a mixture of hexanes and ethyl acetate, to isolate the pure this compound. google.comchemicalbook.com The purity of the final solid can also be initially assessed by its melting point. google.com

The table below compares yields from different synthetic approaches.

| Product | Starting Material | Method/Reagents | Yield | Purity | Reference |

| 2,6-dichloro-5-fluoronicotinonitrile | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₅ in POCl₃ | 67% | 72.6% | google.com |

| 2,6-dichloro-5-fluoronicotinonitrile | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₃, Cl₂, basic catalyst | 85% | 94.7% | google.comgoogle.com |

| This compound | 2-chloro-5-fluoronicotinaldehyde | Hydroxylamine HCl, Carbonyl diimidazole | 89.5% | Not specified | chemicalbook.com |

| This compound | 2,6-dichloro-5-fluoronicotinonitrile | Zn powder, Acetic Acid | 42% | Not specified | google.com |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SₙAr) reactions. ossila.com This reactivity is a cornerstone of its utility in creating a diverse array of derivatives.

Reactivity at the 2-Position and 6-Position

The chlorine atom at the 2-position and the fluorine atom at the 5-position of the pyridine ring are the primary sites for nucleophilic attack. The presence of the electron-withdrawing nitrile group further activates the ring for such substitutions. masterorganicchemistry.com Generally, in nucleophilic aromatic substitution reactions on halogenated pyridines, the reactivity of halogens follows the order F > Cl > Br > I, which is opposite to the trend in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com This indicates that the rate-determining step is the formation of the Meisenheimer complex, a negatively charged intermediate, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.comresearchgate.net

The positions ortho and para to the electron-withdrawing nitrile group are the most activated towards nucleophilic attack. Therefore, both the 2- and 6-positions are potential sites for substitution. The chlorine at the 2-position is readily displaced by various nucleophiles. evitachem.comyoutube.com For instance, reaction with amines can introduce a new nitrogen-containing substituent at this position. youtube.com

Selective Functionalization Through Halogen Displacement

The differential reactivity of the chlorine and fluorine substituents allows for selective functionalization of the pyridine ring. The fluorine atom at the 5-position can also be displaced, but the conditions required may differ from those needed to displace the chlorine at the 2-position. This selectivity is crucial for the controlled synthesis of complex molecules.

For example, in related dihalopyridine systems, the fluorine atom is often more readily displaced than the chlorine atom in nucleophilic aromatic substitution reactions. This has been demonstrated in the reaction of 2,6-dichloro-5-fluoronicotinonitrile, where selective substitution can be achieved. google.com The ability to selectively displace one halogen over the other provides a powerful tool for introducing different functional groups at specific positions on the pyridine ring. This stepwise functionalization is a key strategy in the synthesis of highly substituted pyridine derivatives. evitachem.com

Transformations Involving the Nitrile Group

The nitrile group of this compound is a versatile functional group that can undergo a variety of chemical transformations, further expanding the range of accessible derivatives.

Hydrolysis Reactions

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. evitachem.com This transformation is a common step in the synthesis of various pharmaceutical and agrochemical intermediates. For instance, the hydrolysis of related nicotinonitriles is a key step in the production of various substituted nicotinic acids. google.com

Reductions to Aminomethyl Derivatives

The nitrile group can be reduced to a primary amine, forming a 2-chloro-5-fluoropyridin-3-yl)methanamine derivative. evitachem.com This reduction is typically achieved using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation. This transformation is valuable for introducing an aminomethyl group, which can serve as a key building block for further derivatization.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The nitrile group, in conjunction with the adjacent chloro substituent, can participate in cyclization reactions to form fused heterocyclic systems. These reactions often involve reaction with a binucleophilic reagent. For example, reaction with a hydrazine (B178648) derivative could potentially lead to the formation of a pyrazolo[3,4-b]pyridine ring system. Similarly, reaction with a hydroxylamine could yield a chemicalbook.comevitachem.comnih.govoxadiazolo[4,5-a]pyridine derivative. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

Cyclization with Hydrazine Monohydrate to Pyrazolo[3,4-b]pyridine Scaffolds

A significant derivatization pathway for this compound involves its reaction with hydrazine monohydrate to form the fused heterocyclic system, 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. This transformation is a key step in the synthesis of various biologically active compounds, including GSK-3 inhibitors. wipo.int

The reaction proceeds via a cyclization mechanism. The hydrazine molecule, acting as a binucleophile, attacks the electrophilic carbon of the nitrile group and displaces the chlorine atom at the 2-position of the pyridine ring. This process typically requires elevated temperatures, with solvents like n-butanol being suitable for the reaction. wipo.int The resulting pyrazolo[3,4-b]pyridine scaffold is a valuable intermediate for further functionalization.

A general process for this synthesis involves refluxing this compound with hydrazine monohydrate in a suitable solvent. wipo.int The need for a reproducible and scalable process has been highlighted, as previous methods for producing key intermediates sometimes suffered from issues related to catalyst amounts and product purification. google.com

Diversification Through Coupling Reactions

The chlorine atom at the 2-position of this compound serves as a prime site for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyridine core.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are extensively used to facilitate the coupling of aryl halides with a range of partners. For this compound, these reactions offer a powerful tool for diversification.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively documented in readily available literature, the general principles of Suzuki-Miyaura coupling on chloropyridines are well-established. nih.govnih.govclaremont.edu The reaction is tolerant of various functional groups and can be used to introduce aryl, heteroaryl, or alkyl substituents at the 2-position. A plausible reaction scheme is shown below.

Illustrative Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Fluoro-2-phenylnicotinonitrile |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Fluoro-2-(4-methoxyphenyl)nicotinonitrile |

| 3 | Thiophene-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 5-Fluoro-2-(thiophen-3-yl)nicotinonitrile |

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety by reacting the aryl chloride with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org This method is highly effective for creating C(sp²)-C(sp) bonds and is a cornerstone in the synthesis of many complex molecules. nih.gov

Illustrative Sonogashira Coupling of this compound

| Entry | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 5-Fluoro-2-(phenylethynyl)nicotinonitrile |

| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 5-Fluoro-2-((trimethylsilyl)ethynyl)nicotinonitrile |

| 3 | 1-Hexyne | Pd(dppf)Cl₂ | CuI | Piperidine | DMF | 5-Fluoro-2-(hex-1-yn-1-yl)nicotinonitrile |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst and a suitable base. libretexts.org It is a versatile method for synthesizing a wide range of arylamines. The reaction can be applied to introduce primary or secondary amines at the 2-position of the pyridine ring. researchgate.net

Illustrative Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 5-Fluoro-2-morpholinonicotinonitrile |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 5-Fluoro-2-(phenylamino)nicotinonitrile |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 2-(Benzylamino)-5-fluoronicotinonitrile |

Other Metal-Catalyzed Transformations for C-C Bond Formation

Beyond palladium, other transition metals can catalyze C-C bond formation, offering alternative or complementary reactivity.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org The use of organozinc reagents can offer advantages in terms of reactivity and functional group tolerance. organic-chemistry.orgnih.gov While specific applications with this compound are not widely reported, the general methodology is applicable to heterocyclic halides. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.orgwikipedia.org Organostannanes are stable and tolerant of many functional groups, making this a robust coupling method. A significant drawback is the toxicity of tin compounds. organic-chemistry.org The reaction's versatility allows for the formation of various C-C bonds with predictable outcomes. libretexts.org

This compound as a Molecular Scaffold in Drug Design

The inherent chemical functionalities of this compound make it an attractive scaffold for the design of new drugs. nih.gov Medicinal chemists leverage its structure to construct core motifs of therapeutic candidates and to fine-tune their properties for enhanced efficacy and safety.

The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs. mdpi.com this compound serves as a key precursor for the synthesis of more complex pyridine-based core structures. The presence of the chloro and fluoro substituents allows for selective chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, to introduce a variety of functional groups and build intricate molecular architectures. nbinno.com This adaptability is crucial for creating libraries of compounds for high-throughput screening and for the rational design of molecules that can interact with specific biological targets. researchgate.net For instance, the chloro group can be displaced by various nucleophiles to introduce different side chains, while the fluoro group can modulate the electronic properties and metabolic stability of the resulting molecule.

| Bioisosteric Replacement | Rationale | Potential Outcome |

| Fluorine for Hydrogen | Increased metabolic stability, altered pKa, enhanced binding affinity. informahealthcare.com | Improved pharmacokinetic profile, increased potency. |

| Fluorine for Hydroxyl Group | Reduced hydrogen bonding potential, increased lipophilicity. | Enhanced membrane permeability, altered target interactions. |

This table illustrates common bioisosteric replacements involving the fluorine atom and their intended effects in drug design.

Scaffold hopping is a powerful technique in medicinal chemistry used to identify novel core structures that retain the biological activity of a known active compound. niper.gov.innih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. rsc.org this compound can be utilized in scaffold hopping strategies by serving as a template to design new heterocyclic systems. For example, the pyridine core can be replaced by other five- or six-membered rings, while retaining the key pharmacophoric elements, namely the cyano and halo substituents, to maintain biological activity. mdpi.com This allows for the exploration of new chemical space and the discovery of next-generation drug candidates. niper.gov.in

Development of Bioactive Derivatives

The chemical reactivity of this compound has been successfully exploited to synthesize a range of bioactive derivatives with potential therapeutic applications.

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in a variety of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. nih.govnih.govwiley.com Consequently, the development of GSK-3 inhibitors is an active area of research. wiley-vch.dewiley-vch.de this compound has been used as a starting material for the synthesis of potent and selective GSK-3 inhibitors. The nitrile group can be transformed into various functional groups, such as amides or heterocycles, which are known to interact with the active site of GSK-3. The chloro and fluoro substituents provide opportunities for further modification to optimize the inhibitor's potency and selectivity.

Intermediates for Fluoroquinolone Antibacterials (e.g., Gemifloxacin Derivatives)

While the closely related compound, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is a recognized intermediate in the synthesis of the broad-spectrum antibiotic Gemifloxacin, detailed and explicit research findings on the direct use of this compound as a key intermediate for Gemifloxacin or its derivatives are not extensively documented in publicly available scientific literature. ossila.com The synthesis of the core structure of fluoroquinolones often involves the construction of a bicyclic system, and halogenated nicotinonitriles can serve as precursors to the pyridine portion of the quinolone or naphthyridine ring system. A plausible synthetic route could involve the nucleophilic substitution of the 2-chloro group and subsequent cyclization reactions to form the characteristic fluoroquinolone scaffold. However, specific examples and detailed reaction conditions for this transformation using this compound are not readily found in peer-reviewed journals or patents.

Other Therapeutic Targets and Modulators (e.g., FXR Modulating Compounds)

Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in bile acid, lipid, and glucose metabolism, making it an attractive target for the treatment of metabolic diseases. The development of FXR modulators is an active area of research. While various heterocyclic scaffolds are being explored for the synthesis of novel FXR agonists and antagonists, there is currently a lack of specific, published research that demonstrates the use of this compound as a direct precursor or intermediate in the development of FXR modulating compounds. The versatility of this compound as a building block suggests its potential for creating diverse molecular libraries that could be screened for activity against a range of therapeutic targets, including FXR.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The biological activity of compounds derived from this compound is intrinsically linked to its chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of more potent and selective therapeutic agents.

Influence of Halogenation and Nitrile Group on Biological Potency

The presence and position of halogen atoms and the nitrile group on the nicotinonitrile core significantly impact the physicochemical properties and biological activity of its derivatives.

Halogenation: The chlorine atom at the 2-position and the fluorine atom at the 5-position are electron-withdrawing groups that influence the reactivity of the pyridine ring. The fluorine atom, in particular, is known to enhance metabolic stability and can improve the binding affinity of a molecule to its biological target by forming favorable interactions. sigmaaldrich.com The substitution of hydrogen with fluorine can also alter the pKa of the molecule, affecting its absorption and distribution.

Detailed SAR studies specifically for a broad range of this compound analogues are not widely reported. However, general principles of medicinal chemistry suggest that modifications at these positions would lead to significant changes in biological activity.

Impact of Derivatization on Target Affinity and Selectivity

The derivatization of this compound at its reactive sites is a key strategy for modulating target affinity and selectivity.

Derivatization at the 2-position: The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide range of substituents. This allows for the exploration of different chemical spaces and the optimization of interactions with the target protein. The nature of the substituent introduced will directly influence the steric and electronic properties of the final compound, thereby affecting its affinity and selectivity.

Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. Each of these transformations introduces new functional groups with different hydrogen bonding capabilities and charge states, which can profoundly impact the binding mode and affinity of the molecule for its target.

While the potential for generating diverse libraries of compounds from this compound is clear, specific and comprehensive studies detailing the impact of such derivatizations on the target affinity and selectivity of the resulting analogues are not extensively available in the current body of scientific literature. Further research in this area would be invaluable for unlocking the full therapeutic potential of this versatile chemical scaffold.

Table of Chemical Compounds

| Compound Name |

| This compound |

| 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile |

| Gemifloxacin |

| 2-chloro-5-fluoronicotinaldehyde |

| Hydroxylamine hydrochloride |

| Carbonyl diimidazole |

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 791644-48-9 |

| Molecular Formula | C₆H₂ClFN₂ |

| Molecular Weight | 156.54 g/mol |

| Appearance | White to off-white solid |

| Boiling Point | 235 °C |

| Density | 1.43 g/cm³ |

| Flash Point | 96 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR studies offers a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals the electronic environment of the two protons on the pyridine ring. A patent for the synthesis of this compound provides specific data for its ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. chemicalbook.com

The spectrum displays two distinct signals corresponding to the two aromatic protons. chemicalbook.com The proton at position 4 of the pyridine ring appears as a doublet of doublets (dd) at approximately 7.75 ppm. This splitting pattern arises from its coupling to the adjacent fluorine atom at position 5 and the proton at position 6. The reported coupling constants are J = 6.8 Hz and 3.0 Hz. chemicalbook.com The proton at position 6 resonates further downfield as a doublet (d) at around 8.49 ppm, with a coupling constant of J = 3.0 Hz, resulting from its interaction with the proton at position 4. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.75 | dd | 6.8, 3.0 | H-4 |

| 8.49 | d | 3.0 | H-6 |

Solvent: CDCl₃, Frequency: 400 MHz

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon atoms in the pyridine ring are expected to resonate in the aromatic region, typically between 120 and 160 ppm. The carbon atom attached to the electron-withdrawing chlorine atom (C-2) would likely appear at the lower end of this range. Conversely, the carbon bonded to the highly electronegative fluorine atom (C-5) will show a significant downfield shift and will also exhibit coupling with the fluorine atom (¹JC-F), which is typically large. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The remaining carbon atoms of the pyridine ring (C-3, C-4, and C-6) will have shifts influenced by the combined electronic effects of the chloro, fluoro, and nitrile substituents.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool for the characterization of this compound. wikipedia.org The ¹⁹F nucleus is highly sensitive and exhibits a wide range of chemical shifts, making it an excellent probe for its local electronic environment. wikipedia.orghuji.ac.il

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom attached to an aromatic ring is typically observed in the range of -100 to -140 ppm relative to a standard reference such as CFCl₃. The exact chemical shift will be influenced by the electronic effects of the adjacent chloro and nitrile groups on the pyridine ring. Furthermore, the signal will be split into a doublet of doublets due to coupling with the neighboring protons at positions 4 and 6 of the pyridine ring.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The nitrile (C≡N) stretching vibration is anticipated to appear as a sharp, medium-intensity band in the region of 2240-2220 cm⁻¹. The C-Cl stretching vibration typically occurs in the range of 800-600 cm⁻¹. The C-F stretching vibration will likely be observed as a strong absorption band between 1250 and 1000 cm⁻¹.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1400 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations will also be present in the fingerprint region of the spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar and symmetric vibrations. For this compound, the nitrile (C≡N) stretch is also expected to be a prominent and sharp band in the Raman spectrum, often with a stronger intensity than in the IR spectrum. The symmetric breathing vibrations of the pyridine ring are typically strong and characteristic in the Raman spectrum. The C-Cl and C-F stretching vibrations will also be Raman active. While specific experimental Raman data for this compound is not widely published, the analysis of its Raman spectrum would be instrumental in confirming the assignments made from FT-IR data and providing a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that provides crucial information about the mass-to-charge ratio of ions, thereby enabling the determination of molecular weight and offering insights into the structure of a molecule through its fragmentation patterns.

In the analysis of this compound, the molecular formula is established as C₆H₂ClFN₂. This composition gives a calculated molecular weight of approximately 156.54 g/mol . Experimental data from Liquid Chromatography-Mass Spectrometry (LCMS) has confirmed this, showing a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 154. google.com This corresponds to the mass of the most common isotopic variant of the molecule.

While detailed public fragmentation data for this compound is limited, analysis of its structure allows for the prediction of potential fragmentation pathways under typical mass spectrometry conditions. The molecule contains several potential cleavage sites. The bond between the pyridine ring and the chlorine atom, and the bonds within the pyridine ring itself, are likely to break upon ionization. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key indicator in the mass spectrum, with fragment ions containing chlorine appearing as doublets separated by two m/z units.

Predicted Mass Spectrometry Data:

| Property | Value |

| Molecular Formula | C₆H₂ClFN₂ |

| Molecular Weight | 156.54 g/mol |

| Monoisotopic Mass | 155.9891 u |

| Predicted [M+H]⁺ | 156.9964 u |

| Predicted [M+Na]⁺ | 178.9783 u |

This table contains predicted data based on the chemical structure.

X-ray Diffraction (XRD) for Crystalline Structure Determination

As of the latest available research, there are no publicly accessible studies detailing the single-crystal X-ray diffraction analysis of this compound. Such an analysis would be invaluable for definitively confirming its molecular geometry and understanding the intermolecular interactions that govern its solid-state properties. These interactions could include halogen bonding, π-π stacking interactions between the pyridine rings, and dipole-dipole interactions arising from the polar C-F, C-Cl, and C≡N bonds.

Should crystallographic data become available, it would provide the following key parameters:

Hypothetical Crystallographic Data Table:

| Parameter | Description |

| Crystal System | The fundamental symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Cl, C-F, C-C, C-N). |

| **Bond Angles (°) ** | Angles formed by three connected atoms, defining the molecular geometry. |

This table represents the type of data that would be obtained from an X-ray diffraction study.

The acquisition and analysis of such data would provide a complete and unambiguous structural description of this compound, complementing the information gained from mass spectrometry and other spectroscopic techniques.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, electronic structure, and spectroscopic parameters.

Geometry Optimization and Electronic Structure

While no specific peer-reviewed studies detailing the geometry optimization of 2-Chloro-5-fluoronicotinonitrile using various DFT functionals and basis sets are available, computational properties are listed in the PubChem database. nih.gov These properties are generated using computational models and provide a theoretical glimpse into the molecule's characteristics.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₂ClFN₂ | PubChem nih.gov |

| Molecular Weight | 156.54 g/mol | PubChem nih.gov |

| XLogP3-AA | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Exact Mass | 155.9890539 | PubChem nih.gov |

| Monoisotopic Mass | 155.9890539 | PubChem nih.gov |

| Topological Polar Surface Area | 36.7 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 164 | PubChem nih.gov |

| Isotope Atom Count | 0 | PubChem nih.gov |

| Defined Atom Stereocenter Count | 0 | PubChem nih.gov |

| Undefined Atom Stereocenter Count | 0 | PubChem nih.gov |

| Defined Bond Stereocenter Count | 0 | PubChem nih.gov |

| Undefined Bond Stereocenter Count | 0 | PubChem nih.gov |

| Covalently-Bonded Unit Count | 1 | PubChem nih.gov |

Analysis of Molecular Orbitals and Reactivity Descriptors

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and other reactivity descriptors derived from DFT calculations for this compound is not available in published literature. Such studies would be valuable for understanding its kinetic stability, chemical reactivity, and potential reaction mechanisms.

Prediction of Spectroscopic Parameters

There are no specific studies found that report the prediction of spectroscopic parameters, such as IR, Raman, and NMR spectra, for this compound using DFT methods. These theoretical predictions are crucial for the structural elucidation and characterization of the compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand might interact with a protein target.

Ligand-Protein Interaction Analysis

As of the latest literature review, no molecular docking studies have been published that investigate the interaction of this compound with any specific protein targets. Therefore, there is no available data on its potential binding modes or key interacting residues.

Binding Energy Calculations

In the absence of molecular docking studies, there are no reported binding energy calculations for this compound with any biological targets. Such calculations are essential for quantifying the binding affinity and predicting the inhibitory potential of a compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model defines the key molecular interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings. dovepress.com Once a pharmacophore model is established, it can be used as a 3D query in a process called virtual screening to rapidly search large databases of chemical compounds. dovepress.comnih.gov This process filters for molecules that match the pharmacophore and are therefore more likely to be active at the target of interest.

For scaffolds related to this compound, such as pyridine-3-carbonitriles, pharmacophore models have been successfully developed to identify novel vasorelaxant agents. rsc.org These models help in understanding the structure-activity relationships and guide the design of new compounds with improved efficacy. The typical features in such a model for a nicotinonitrile derivative might include:

Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group (C≡N) is a prominent hydrogen bond acceptor. The nitrogen in the pyridine (B92270) ring can also serve this function.

Aromatic Ring: The central pyridine ring provides a key aromatic feature for potential π-π stacking or other hydrophobic interactions within a receptor binding pocket.

Hydrophobic/Halogen Features: The chloro and fluoro substituents on the pyridine ring contribute to the molecule's electronic and hydrophobic profile, which can be critical for specific interactions.

Virtual screening campaigns using such pharmacophore models can sift through millions of compounds to identify novel hits that possess the core nicotinonitrile scaffold and the correct spatial arrangement of interaction features. nih.govnih.gov This approach is significantly more efficient than high-throughput screening of physical compounds and allows for the exploration of vast chemical spaces to discover structurally diverse and potentially patentable new molecules. nih.gov

Table 1: Common Pharmacophore Features in Nicotinonitrile-Based Models

| Pharmacophore Feature | Description | Potential Origin in this compound |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond from a donor. | Pyridine Ring Nitrogen, Nitrile Group Nitrogen |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | Pyridine Ring |

| Hydrophobic Feature (HY) | A nonpolar group that can engage in van der Waals or hydrophobic interactions. | Chlorine-substituted carbon, the aromatic ring itself |

| Halogen Bond Donor | A halogen atom (like Chlorine or Fluorine) that can act as an electrophilic region and interact with a nucleophile. | Chlorine Atom, Fluorine Atom |

Cheminformatics Approaches for Scaffold Analysis

Cheminformatics combines computer and information science to analyze and solve problems in chemistry. A key area within this field is the analysis of molecular scaffolds, which are the core structural frameworks of molecules.

A molecular scaffold is defined as the central framework of a molecule, obtained by systematically removing all side-chain atoms. For this compound, the core scaffold is nicotinonitrile (also known as 3-cyanopyridine). Cheminformatics algorithms are used to automatically extract these scaffolds from large chemical databases.

The process typically involves:

Molecule Representation: Inputting a collection of molecules in a standard digital format.

Ring System Identification: Identifying all ring systems within each molecule.

Side-Chain Removal: Pruning all atoms that are not part of a ring system, unless they act as a linker between two rings.

Scaffold Generation: The remaining core structure is defined as the molecular scaffold.

Table 2: Example of Scaffold Generation and Classification

| Original Compound | Generated Scaffold | Scaffold Name | Classification |

|---|---|---|---|

| This compound |  | Nicotinonitrile (3-Cyanopyridine) | Heterocyclic, Aromatic, Monocyclic |

| Bosutinib (An anticancer drug) |  | Quinoline | Heterocyclic, Aromatic, Bicyclic |

| Milrinone (A cardiovascular drug) |  | Nicotinonitrile (3-Cyanopyridine) | Heterocyclic, Aromatic, Monocyclic |

A primary goal of scaffold analysis is to link specific molecular frameworks to biological activities. By analyzing which scaffolds are enriched in sets of compounds active against a particular target, researchers can prioritize these scaffolds for future drug design efforts.

The nicotinonitrile scaffold is a versatile and highly valued core structure in medicinal chemistry. ekb.egaun.edu.eg It is a key component in several marketed drugs and has been extensively studied for a wide range of therapeutic applications. aun.edu.egresearchgate.net The presence of the pyridine ring and the cyano group provides a unique combination of electronic and structural features that enable it to interact with a diverse array of biological targets. researchgate.netekb.eg

Extensive research has demonstrated that derivatives of the nicotinonitrile scaffold exhibit a broad spectrum of biological activities, including:

Anticancer Activity: Many nicotinonitrile derivatives have been developed as potent anticancer agents. researchgate.netekb.eg For example, they have been investigated as inhibitors of tyrosine kinases and aurora kinases, which are crucial enzymes in cell growth and division. ekb.egnih.gov

Anti-inflammatory and Antioxidant Effects: Certain hybrids incorporating the nicotinonitrile scaffold have shown significant anti-inflammatory and antioxidant properties. researchgate.netekb.eg

Enzyme Inhibition: The scaffold is found in inhibitors of various enzymes, such as acetylcholinesterase, which is relevant for treating Alzheimer's disease. ekb.eg

Cardiovascular Effects: Marketed drugs like Milrinone and Olprinone, which contain the nicotinonitrile core, are used for their cardiovascular effects, acting as bronchodilators or A1 adenosine (B11128) receptor antagonists. researchgate.netekb.eg

Molluscicidal and Insecticidal Activity: The nicotinonitrile framework is also present in compounds designed for agricultural applications, showing toxicity against pests like land snails. nih.gov

This wide range of activities underscores the importance of the nicotinonitrile scaffold as a "privileged" structure in the development of new therapeutic agents and other bioactive compounds. ekb.eg The specific substitutions on this core, such as the chloro and fluoro groups in this compound, serve to modulate the potency, selectivity, and pharmacokinetic properties of the final compound.

Table 3: Biological Activities Associated with the Nicotinonitrile Scaffold

| Biological Activity | Example Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Tyrosine Kinase Inhibition, Aurora Kinase Inhibition | researchgate.netekb.egnih.gov |

| Anti-inflammatory | Inhibition of inflammatory pathways | researchgate.netekb.eg |

| Antioxidant | Radical scavenging, DNA damage protection | researchgate.netekb.eg |

| Acetylcholinesterase Inhibition | Enzyme inhibition for Alzheimer's disease treatment | ekb.eg |

| Cardiovascular | A1 Adenosine Receptor Antagonism, Bronchodilation | ekb.eg |

| Molluscicidal | Toxicity against M. cartusiana land snails | nih.gov |

Patent Landscape and Intellectual Property Analysis

Overview of Patent Applications Related to 2-Chloro-5-fluoronicotinonitrile Synthesis

The synthesis of this compound is a critical step in the production of various value-added chemical entities. An analysis of the patent literature reveals several distinct approaches to its preparation, often focusing on improving yield, purity, and industrial scalability. Many patents also cover the synthesis of its immediate precursor, 2,6-dichloro-5-fluoronicotinonitrile, which is subsequently converted to the target molecule.

Key patented methods for the synthesis of this compound and its precursor include:

Selective Reduction of a Dichloro Precursor: Patent EP1626045A1 describes a method for producing 3-substituted 2-chloro-5-fluoro-pyridines, including this compound, by selectively reducing the chlorine atom at the 6-position of a corresponding 2,6-dichloro-5-fluoro-pyridine compound. google.com One specific example in this patent details the preparation of this compound from 2,6-dichloro-5-fluoronicotinonitrile using acetic acid and water. google.com

Improved Chlorination Process: Patent US6197964B1 discloses a method for the production of 2,6-dichloro-5-fluoronicotinonitrile, a direct precursor to this compound. google.com This process involves the reaction of 3-cyano-2-hydroxy-5-fluoropyrid-6-one or its salts with a chlorinating agent in the presence of a basic catalyst. google.com This method is presented as an improvement over prior art, offering high purity and yields. google.com

Dehydration of an Aldehyde-derived Intermediate: A synthetic route detailed in patent WO2013/55910, and referenced by chemical suppliers, involves the preparation of this compound from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com The process proceeds via an intermediate formed with hydroxylamine (B1172632) hydrochloride, which is then dehydrated using 1,1'-carbonyldiimidazole (B1668759) to yield the final nitrile product. chemicalbook.com

These patented synthesis routes highlight the ongoing efforts to optimize the production of this important chemical intermediate. The focus on efficiency, readily available starting materials, and mild reaction conditions is a common thread throughout the intellectual property in this area.

Interactive Data Table: Patented Synthesis Methods for this compound and Precursors

| Patent Number | Assignee/Applicant | Key Innovation | Starting Material(s) |

| EP1626045A1 | Not specified in snippet | Selective reduction of the 6-position chlorine. google.com | 2,6-dichloro-5-fluoronicotinonitrile google.com |

| US6197964B1 | Not specified in snippet | Improved chlorination using a basic catalyst. google.com | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt google.com |

| WO2013/55910 | Arena Pharmaceuticals, Inc. | Two-step synthesis from the corresponding aldehyde. chemicalbook.com | 2-chloro-5-fluoronicotinaldehyde, hydroxylamine hydrochloride, 1,1'-carbonyldiimidazole chemicalbook.com |

Patent Filings for Derivatives and Their Therapeutic Uses

The 2-chloro-5-fluoropyridine (B44960) scaffold, of which this compound is a key representative, is a privileged structure in medicinal chemistry. Its unique electronic properties and substitution pattern make it an attractive building block for the synthesis of a wide array of biologically active molecules. Patent filings for derivatives often focus on their application as inhibitors of various protein kinases, which are critical targets in oncology and immunology.

While patents may not always explicitly name this compound as the starting material, the resulting complex heterocyclic structures strongly suggest its potential use as a key intermediate. Notable therapeutic areas and target classes for which derivatives are patented include:

Janus Kinase (JAK) Inhibitors: The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to signaling pathways that regulate inflammation and immune responses. nih.govnih.gov Consequently, JAK inhibitors are being developed for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. nih.govnih.gov Patents like US8486950B2 and US20180162879A1 describe complex heterocyclic compounds as JAK inhibitors, featuring structural motifs that could be derived from this compound. google.comgoogle.com The core pyridine (B92270) ring is often a key element for interaction with the kinase active site.

Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase, and its aberrant forms are implicated in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. nih.gov The development of small-molecule ALK inhibitors has become a significant therapeutic strategy. nih.gov Patent US8716281B2, for instance, claims pyrimidine (B1678525) compounds that inhibit ALK. google.com The synthesis of such complex, nitrogen-containing heterocyclic systems can potentially utilize intermediates derived from this compound.

The intellectual property in this space is characterized by broad Markush structures in patent claims, designed to cover a vast chemical space around a core scaffold. This strategy aims to protect not just individual compounds but entire classes of molecules with potential therapeutic activity against a specific biological target.

Interactive Data Table: Potential Therapeutic Applications of this compound Derivatives

| Therapeutic Target | Indication(s) | Representative Patent(s) | Potential Role of this compound |

| Janus Kinases (JAKs) | Autoimmune diseases (e.g., rheumatoid arthritis, ulcerative colitis), inflammatory conditions. nih.govnih.gov | US8486950B2, US20180162879A1 google.comgoogle.com | Precursor to the core heterocyclic scaffold of the inhibitor. |

| Anaplastic Lymphoma Kinase (ALK) | Cancers (e.g., non-small cell lung cancer, anaplastic large cell lymphoma). nih.gov | US8716281B2 google.com | Building block for the synthesis of complex pyrimidine-based inhibitors. |

Strategies for Novel Intellectual Property Generation in Medicinal Chemistry

The generation of novel and defensible intellectual property is the lifeblood of the pharmaceutical industry. For a versatile intermediate like this compound, several strategies can be employed to create new chemical entities with strong patent protection. These strategies often move beyond simple analoging and seek to establish a unique and non-obvious inventive step.

Key strategies for generating novel intellectual property in medicinal chemistry include:

Scaffold Hopping: This technique involves replacing the core molecular framework of a known active compound with a structurally different but functionally equivalent scaffold. This can lead to new chemical entities with improved properties and a distinct patent position.

Drug Repurposing (or Repositioning): This strategy involves identifying new therapeutic uses for existing drugs or compounds. A deep understanding of the biological mechanisms of action can uncover new applications, which can then be patented.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small chemical fragments for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. This approach can lead to novel chemical matter with a clear path to patentability.

Targeting Novel Mechanisms: The most innovative, albeit riskiest, approach is to develop drugs that act on entirely new biological targets or pathways. This can provide a first-in-class therapy with a strong and broad patent portfolio.

Formulation and Delivery Patents: Beyond the active pharmaceutical ingredient itself, novel formulations that improve stability, bioavailability, or patient compliance can also be patented. This can extend the market exclusivity of a drug even after the primary compound patent has expired.

By employing these and other innovative approaches, medicinal chemists can leverage versatile building blocks like this compound to generate a robust pipeline of novel therapeutic candidates with strong intellectual property protection.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

The industrial production of 2-Chloro-5-fluoronicotinonitrile and its derivatives often relies on multi-step syntheses that can involve harsh reagents and generate significant waste. Future research is increasingly focused on developing more environmentally friendly and economically viable synthetic pathways.

Current methods for producing related compounds, such as 2,6-dichloro-5-fluoronicotinonitrile, have highlighted the disadvantages of using large amounts of solid chlorinating agents and the generation of substantial hydrochloric acid waste. google.comgoogle.com While some progress has been made in using catalytic amounts of bases to improve efficiency, the need for greener alternatives remains. google.com

Future research in this area will likely prioritize:

Catalytic Systems: Exploring novel, highly selective catalysts, such as halogen-selective palladium catalysts, to enable more direct and efficient functionalization. evitachem.com

Flow Chemistry: Implementing continuous flow reactors can offer better control over reaction parameters, improve safety, and enhance scalability compared to traditional batch processes. researchgate.net This approach is particularly beneficial when dealing with potentially hazardous reactions. researchgate.net

Alternative Reagents: Investigating the use of less hazardous and more atom-economical reagents to replace traditional ones like phosphorus oxychloride and phosphorus pentachloride. google.comgoogle.com

One-Pot Reactions: Designing one-pot synthesis strategies to reduce the number of intermediate purification steps, thereby saving time, solvents, and energy. researchgate.net

Expanding the Scope of Derivatization Reactions

The reactivity of the chloro and cyano groups, along with the influence of the fluorine atom on the pyridine (B92270) ring, makes this compound a prime candidate for a wide range of derivatization reactions. Expanding the library of its derivatives is key to discovering new functionalities.

The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. evitachem.com Similarly, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, opening up further avenues for modification. evitachem.com

Future efforts in derivatization will likely focus on:

Novel Nucleophilic Substitutions: Exploring a broader range of nucleophiles to displace the chlorine atom, leading to new classes of derivatives with unique electronic and steric properties. evitachem.com

Complex Scaffolds: Utilizing the nitrile and chloro functionalities as handles to build more complex, polycyclic, and spirocyclic structures, which can lead to enhanced biological activities. researchgate.netcreative-diagnostics.com

Metal-Catalyzed Cross-Coupling Reactions: Employing modern cross-coupling reactions to introduce diverse aryl, alkyl, and other fragments, significantly expanding the accessible chemical space.

Discovery of Novel Biological Activities Beyond Current Applications

Derivatives of this compound have already shown promise as antimicrobial and anticancer agents. evitachem.comresearchgate.net However, the vast chemical space accessible through its derivatization suggests that many more biological activities are yet to be discovered. For instance, the related compound 2,6-dichloro-5-fluoronicotinonitrile is a key precursor for important antibiotics. google.comgoogle.comossila.com

Future research should systematically explore the potential of new derivatives in a variety of therapeutic areas. This could include:

Antiviral and Anti-inflammatory Agents: Screening new derivatives for activity against a range of viruses and inflammatory targets. researchgate.netnih.gov The structural motifs present in nicotinonitrile derivatives are found in compounds with these activities. researchgate.netnih.gov

Enzyme Inhibition: Investigating the potential of these compounds to act as inhibitors for various enzymes involved in disease pathways. evitachem.comnih.gov

Agrochemicals: Expanding the evaluation of derivatives as potential herbicides, fungicides, and insecticides, building on the known applications of related fluorinated pyridines. evitachem.comnbinno.comarchivemarketresearch.com

Advanced Computational Design for Targeted Therapies

Computer-aided drug design (CADD) offers a powerful set of tools to rationalize and accelerate the discovery of new therapeutic agents based on the this compound scaffold. mdpi.com By leveraging structural data of biological targets, CADD can guide the design of molecules with high affinity and selectivity. mdpi.com

Key computational approaches for future research include:

Molecular Docking and Dynamics: Using molecular docking to predict the binding modes of novel derivatives within the active sites of target proteins, followed by molecular dynamics simulations to assess the stability of these interactions. mdpi.commdpi.com

Pharmacophore Modeling: Developing pharmacophore models based on known active compounds to virtually screen large chemical libraries for new molecules with the desired structural features. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Establishing QSAR models to correlate the structural features of derivatives with their biological activities, thereby enabling the prediction of the potency of new designs. mdpi.com

Integration of Artificial Intelligence in Scaffold Discovery and Optimization

Future applications of AI in this context will likely involve:

Generative Models: Employing deep learning generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel derivatives with specific desired properties. creative-diagnostics.comnih.gov These models can learn from existing chemical data to generate new molecules with a high probability of being active against a particular target. nih.gov

Predictive Modeling: Using machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of candidates with favorable drug-like profiles. nih.govmdpi.com

Scaffold Hopping and Optimization: Applying AI to identify new and diverse chemical scaffolds that retain the key pharmacophoric features of active this compound derivatives, thereby expanding the intellectual property landscape and potentially improving properties. creative-diagnostics.comnih.gov The successful use of AI in identifying novel drug candidates, such as ISM001-055 for idiopathic pulmonary fibrosis, highlights the transformative potential of this technology. springernature.com

By embracing these future research directions, the scientific community can continue to build upon the foundation of this compound, paving the way for the development of new and improved therapeutic agents and functional materials.

Q & A

Q. What engineering controls are recommended for large-scale handling of this compound?

- Answer:

- Local exhaust ventilation : Install ducted fume hoods with HEPA filters.

- Containment systems : Use glove boxes for weighing and transferring powders.

- Emergency protocols : Equip labs with eyewash stations and neutralization kits.

- Waste management : Segregate halogenated waste for incineration ().

Retrosynthesis Analysis